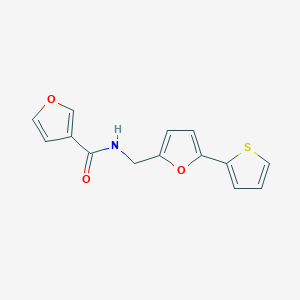![molecular formula C22H19N3O4S2 B2519666 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098639-41-8](/img/structure/B2519666.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzoxazole, a phenyl group, a thiophene, a sulfonyl group, and a pyrrolidine carboxamide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoxazole and phenyl groups are aromatic, meaning they have a cyclic, planar structure with delocalized electrons. The thiophene is a five-membered ring with a sulfur atom, and the pyrrolidine is a five-membered ring with a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzoxazole, phenyl, and thiophene groups are relatively stable, but could potentially undergo electrophilic substitution reactions. The sulfonyl group could act as a leaving group in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Anti-Cancer Activity
Benzoxazole derivatives, including the compound , have shown promising results in anti-cancer research . They have been synthesized and their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines was evaluated . Many of these compounds were found to display excellent to moderate activity .
Anti-Mycobacterial Activity
Benzoxazole derivatives have also been studied for their anti-mycobacterial activities . Some of these compounds have shown promising anti-mycobacterial activity, with an IC50 value equal to that of ciprofloxacin .
Synthesis of Heterocycles
The compound can be used in the synthesis of benzo[d]thiazol-2(3H)-ones, benzo[d]oxazol-2(3H)-ones, and benzo[d]imidazol-2(3H)-ones . These heterocycles are synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Anti-Inflammatory Effects
Benzoxazole derivatives have been reported to exhibit anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anti-Oxidant Activity
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-oxidant effects . This makes them potential candidates for the development of new anti-oxidant drugs .
Anti-Microbial Activity
Benzoxazole derivatives have been reported to exhibit anti-microbial activities . This makes them potential candidates for the development of new anti-microbial drugs .
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c26-21(18-6-3-13-25(18)31(27,28)20-8-4-14-30-20)23-16-11-9-15(10-12-16)22-24-17-5-1-2-7-19(17)29-22/h1-2,4-5,7-12,14,18H,3,6,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNRZPFEXUKVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)
![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)
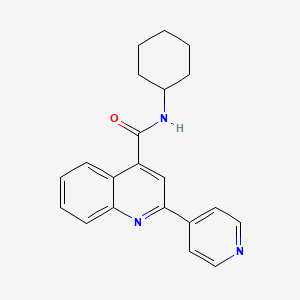

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)
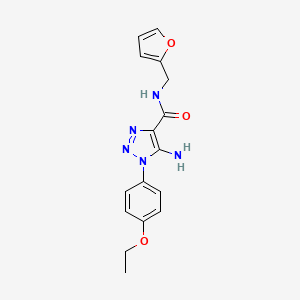
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)

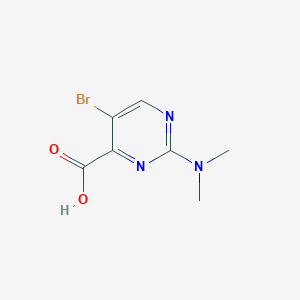
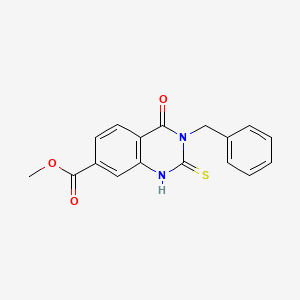
![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

